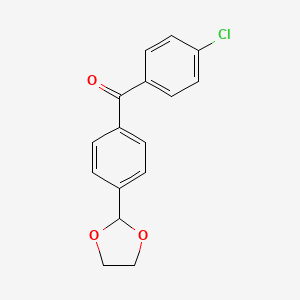

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

CAS No.: 780776-35-4

Cat. No.: VC2278800

Molecular Formula: C16H13ClO3

Molecular Weight: 288.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 780776-35-4 |

|---|---|

| Molecular Formula | C16H13ClO3 |

| Molecular Weight | 288.72 g/mol |

| IUPAC Name | (4-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

| Standard InChI | InChI=1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 |

| Standard InChI Key | OFFFEZNWCGVKJV-UHFFFAOYSA-N |

| SMILES | C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |

| Canonical SMILES | C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Characteristics

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is characterized by a benzophenone core with a chloro substituent at the para position on one phenyl ring and a 1,3-dioxolan-2-yl group at the para position on the other phenyl ring. This structural arrangement contributes to its distinctive chemical behavior and potential applications.

Basic Identification Parameters

The compound is identified by the following chemical parameters:

| Parameter | Value |

|---|---|

| CAS Number | 780776-35-4 |

| Molecular Formula | C₁₆H₁₃ClO₃ |

| Molecular Weight | 288.72-288.73 g/mol |

| SMILES Notation | C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |

| InChI | InChI=1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 |

The compound features a central carbonyl group connecting two phenyl rings, one bearing a chlorine atom and the other a 1,3-dioxolane ring . This structural arrangement creates a molecule with both lipophilic and hydrophilic regions, potentially influencing its solubility and interaction with various chemical environments.

Structural Analysis

The 1,3-dioxolane ring is a five-membered heterocyclic structure containing two oxygen atoms at positions 1 and 3. This cyclic acetal structure contributes to the compound's stability under certain conditions while providing a potential site for chemical reactions. The chlorine substituent on the other phenyl ring adds another dimension to the compound's reactivity profile, particularly in nucleophilic substitution reactions.

Physical and Chemical Properties

The physical and chemical properties of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone are influenced by its unique structural features, particularly the presence of the carbonyl group, the chloro substituent, and the dioxolane ring.

Physical Appearance and Solubility

Based on the chemical structure and similar benzophenone derivatives, 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is likely to appear as a crystalline solid at room temperature. The presence of both polar and non-polar functional groups suggests moderate solubility in organic solvents like acetone, ethanol, and chloroform, with limited solubility in water.

Chemical Reactivity

The compound's reactivity is largely influenced by three key structural components:

-

The carbonyl group, which can participate in nucleophilic addition reactions

-

The chloro substituent, which makes the compound susceptible to nucleophilic aromatic substitution

-

The dioxolane ring, which can undergo ring-opening reactions under acidic conditions

These reactive sites provide multiple pathways for chemical transformations, making the compound potentially valuable in organic synthesis applications.

Structure-Activity Relationships

The structure of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone suggests certain biological and chemical activities based on its functional groups and similar compounds.

Comparison with Related Compounds

An important structural analog of this compound is 3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone, which differs only in the position of the chloro substituent. This positional isomer likely exhibits similar chemical properties but may display different biological activities due to altered binding interactions with biological targets.

The table below compares these two structural isomers:

| Feature | 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone | 3-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone |

|---|---|---|

| CAS Number | 780776-35-4 | 898760-10-6 |

| Chlorine Position | Para (4-position) | Meta (3-position) |

| Molecular Weight | 288.72-288.73 g/mol | 288.72 g/mol |

| Structural Difference | Chlorine at position 4 of phenyl ring | Chlorine at position 3 of phenyl ring |

Analytical Methods and Identification

Identification and characterization of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone can be achieved through various analytical techniques commonly used in organic chemistry.

Spectroscopic Analysis

The structural characterization of 4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would reveal characteristic signals for the aromatic protons, dioxolane ring protons, and carbonyl carbon

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the carbonyl group (~1650 cm⁻¹) and C-O stretching from the dioxolane ring

-

Mass Spectrometry: Would confirm the molecular weight and potentially show fragmentation patterns characteristic of benzophenones and dioxolane rings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume